Ethene;oct-1-ene

Description

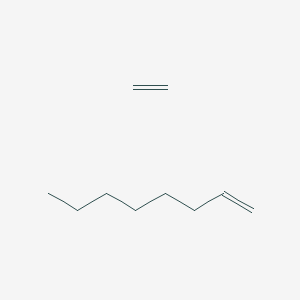

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethene;oct-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16.C2H4/c1-3-5-7-8-6-4-2;1-2/h3H,1,4-8H2,2H3;1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAMQYHBJQWOSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=C.C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26221-73-8, 103170-38-3, 103170-37-2, 254730-16-0 | |

| Details | Compound: Ethylene-1-octene block copolymer | |

| Record name | Ethylene-1-octene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26221-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Ethylene-1-octene block copolymer | |

| Record name | 1-Octene, polymer with ethene, chlorosulfonated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103170-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Ethylene-1-octene block copolymer | |

| Record name | 1-Octene, polymer with ethene, chlorinated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103170-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Ethylene-1-octene block copolymer | |

| Record name | Ethylene-1-octene block copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=254730-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

140.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | 1-Octene, polymer with ethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

26221-73-8, 103170-38-3 | |

| Record name | 1-Octene, polymer with ethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026221738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octene, polymer with ethene, chlorosulfonated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octene, polymer with ethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octene, polymer with ethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethene;oct 1 Ene Copolymerization

Polymerization Reaction Schemes

Fundamental Ethene;oct-1-ene Copolymerization Processes

The fundamental process of this compound copolymerization typically employs Ziegler-Natta or metallocene catalysts. nih.govrsc.org These catalysts facilitate the insertion of monomer units into a growing polymer chain at active sites. Unlike homopolymerization, copolymerization introduces a second monomer, oct-1-ene, which competes with ethene for insertion. The relative reactivity of each monomer towards the active site dictates the copolymer composition and the distribution of comonomer units along the polymer chain. ualberta.ca

For instance, in the presence of methylaluminoxane (B55162) (MAO) activated salalen titanium(IV) complexes, ultrahigh molecular weight poly(ethene-co-oct-1-ene) can be produced. rsc.orgrsc.org The resulting copolymers exhibit long ethene sequences segregated by isolated oct-1-ene units, as confirmed by 13C NMR characterization. rsc.orgrsc.org

Mechanistic Pathways of Comonomer Incorporation

The mechanistic pathways of comonomer incorporation in this compound copolymerization are governed by the specific catalyst system employed. In coordination polymerization, both ethene and oct-1-ene coordinate to the metal center of the catalyst before insertion into the metal-polymer bond. The efficiency and regioselectivity of oct-1-ene insertion are critical. For example, 1,2-insertion is a common pathway for α-olefins. mdpi.com

Reactivity ratios (rE for ethene and rO for oct-1-ene) are key parameters that describe the relative preferences of the active site for adding a specific monomer. For a (F-salalen)TiCl2/MAO catalyst system, the reactivity ratios were calculated as rE = 11.25 and rO = 0.15, with a product rErO = 1.69. rsc.org These values suggest a preference for ethene incorporation, leading to the formation of long polyethylene (B3416737) sequences along the copolymer chain, and indicate a tendency towards random ethene/oct-1-ene copolymer production. rsc.org

The comonomer incorporation significantly influences the copolymer's molecular weight, melting temperature, and crystallinity. researchgate.net Higher concentrations of comonomer generally lead to increased incorporation and a decrease in melting temperature and crystallinity. researchgate.net

Table 1: Reactivity Ratios for Ethene/Oct-1-ene Copolymerization with (F-salalen)TiCl2/MAO Catalyst

| Catalyst System | Ethene Reactivity Ratio (rE) | Oct-1-ene Reactivity Ratio (rO) | rErO Product | Comonomer Distribution Tendency |

| (F-salalen)TiCl2/MAO | 11.25 rsc.org | 0.15 rsc.org | 1.69 rsc.org | Random rsc.org |

Advanced Catalyst Systems for this compound Copolymerization

Metallocene Catalyst Systems

Metallocene catalysts are a class of single-site catalysts that have revolutionized polyolefin synthesis due to their ability to produce polymers with narrow molecular weight distributions and uniform comonomer incorporation. nih.govresearchgate.netcmu.edu They offer significant advantages over traditional heterogeneous Ziegler-Natta catalysts, which typically have multiple active sites leading to broader molecular weight and chemical composition distributions. nih.govresearchgate.net

Single-site metallocene architectures, such as those based on zirconocene (B1252598) complexes, are highly active for the copolymerization of ethene and oct-1-ene when activated with co-catalysts like MAO. nih.govresearchgate.netacs.org These systems can produce linear low-density polyethylenes (LLDPEs) with regular side-chain distributions along the main polymer chain. nih.gov Bridged metallocene complexes generally exhibit better comonomer incorporation compared to their non-bridged counterparts in ethene/α-olefin copolymerization. nih.gov The specific design of the metallocene ligand (e.g., ligand symmetry, bridging groups) influences catalytic activity, comonomer incorporation efficiency, and the resulting polymer's microstructure. nih.gov

Studies have shown that metallocene catalysts can achieve high activities in ethene/oct-1-ene copolymerization. For example, a homogeneous hafnium complex (Hf3) showed an activity of 25,600 kg·mol−1·bar−1·h−1 in ethene/oct-1-ene copolymerization. mdpi.com However, when supported on a ZrS surface, its activity decreased significantly, and oct-1-ene incorporation also fell. mdpi.com

Table 2: Performance of Metallocene Catalysts in Ethene/Oct-1-ene Copolymerization

| Catalyst Type | State | Activity (kg·mol−1·bar−1·h−1) | Oct-1-ene Incorporation (mol%) |

| Hf3 | Homogeneous | 25,600 mdpi.com | 50 mdpi.com |

| Hf3 | Supported | 3.9 mdpi.com | 2.6 mdpi.com |

| Hf4 | Supported | 11.5 mdpi.com | Not specified |

| Hf5 | Supported | 16.6 mdpi.com | Not specified |

Salalen titanium(IV) complexes represent another class of advanced catalyst systems for this compound copolymerization, often activated by MAO. rsc.orgrsc.orgrsc.orgresearchgate.net These complexes, containing salalen-type ligands, have demonstrated the ability to produce ultrahigh molecular weight poly(ethene-co-oct-1-ene). rsc.orgrsc.org Research indicates that the introduction of electron-withdrawing substituents, such as fluorine, on the phenolate (B1203915) ring of the salalen ligand can enhance catalytic performance and thermal stability. rsc.orgrsc.org For instance, (F-salalen)TiCl2/MAO systems have shown higher catalytic activity, higher molecular weight, narrower molecular weight distribution, and increased oct-1-ene incorporation compared to their non-fluorinated counterparts ((H-salalen)TiCl2/MAO). rsc.orgrsc.org

The incorporation ratios of oct-1-ene with (F-salalen)TiCl2/MAO can range from 0.9 to 3.1 mol%, while maintaining relatively high activity. rsc.orgrsc.orgrsc.orgresearchgate.net The molecular chain structure of these copolymers, as characterized by 13C NMR, indicates that long ethene sequences are typically segregated by isolated oct-1-ene units. rsc.orgrsc.org

Table 3: Performance of Salalen Titanium(IV) Complexes in Ethene/Oct-1-ene Copolymerization

| Catalyst System | Temperature (°C) | Activity (103 g polymer (mol Ti)−1 h−1) | Molecular Weight (105 g mol−1) | Molecular Weight Distribution (Mw/Mn) | Oct-1-ene Content (mol%) |

| (H-salalen)TiCl2/MAO | 30 researchgate.net | 10.2 researchgate.net | 0.71 researchgate.net | 2.7 researchgate.net | 0.3 researchgate.net |

| (H-salalen)TiCl2/MAO | 40 researchgate.net | 34.7 researchgate.net | 0.49 researchgate.net | 3.2 researchgate.net | 1.3 researchgate.net |

| (H-salalen)TiCl2/MAO | 50 researchgate.net | 39.9 researchgate.net | 0.05 researchgate.net | 3.6 researchgate.net | 1.3 researchgate.net |

| (F-salalen)TiCl2/MAO | 30 rsc.org | High rsc.org | Ultrahigh rsc.org | Narrow rsc.org | 0.9–3.1 rsc.org |

Zirconocene Catalysts in this compound Systems

Zirconocene catalysts, a class of metallocene catalysts, are widely employed for ethylene (B1197577)/1-octene (B94956) copolymerization due to their single-site nature, which typically leads to polymers with narrow molecular weight distributions and homogeneous comonomer incorporation nih.govresearchgate.netnepjol.info. For instance, the ansa-monocyclopentadienylamido complex [η⁵:η¹-(2-MeBenzInd)SiMe₂NᵗBu]TiCl₂ (4), when activated with methylaluminoxane (MAO), has shown improved copolymerization activity, enhanced 1-octene incorporation, and increased copolymer molecular weight compared to previous catalysts acs.org.

Studies have investigated various zirconocene catalysts, including non-bridged and bridged systems, often activated by methylaluminoxane (MAO) or modified methylaluminoxane (MMAO) researchgate.netresearchgate.net. For example, Et(Ind)₂ZrCl₂ (C₂H₅(indenyl)₂ZrCl₂) is a commonly studied zirconocene acs.orgcapes.gov.br. The activity of zirconocene catalysts in ethylene/1-octene copolymerization can be influenced by factors such as the comonomer concentration and the specific ligand structure mdpi.comacs.orgresearchgate.net. For instance, some zirconium complexes bearing phosphine–amido ligands showed moderate 1-octene incorporation (7.7 mol%) mdpi.com. Another zirconium complex, Zr-18, exhibited high efficiency with an activity of 13,500 kg/(molZr ·h) and 12.4 mol% 1-octene incorporation mdpi.com.

Table 1 provides examples of zirconocene catalyst performance in ethylene/1-octene copolymerization.

Table 1: Selected Zirconocene Catalyst Performance in Ethylene/1-Octene Copolymerization

| Catalyst System | Activity ( kg/(mol ·h) or g/(mol·h)) | 1-Octene Incorporation (mol%) | Molecular Weight ( g/mol ) | Polydispersity (Mw/Mn) | Reference |

| Zr-18/Activator | 13,500 | 12.4 | Not specified | Not specified | mdpi.com |

| Zr-19/Activator | Not specified | 7.7 | 262,000 | Broad MWD | mdpi.com |

| [η⁵:η¹-(2-MeBenzInd)SiMe₂NᵗBu]TiCl₂ (4)/MAO | Improved activity and stability | Enhanced incorporation | Increased | Not specified | acs.org |

Note: "Not specified" indicates data not explicitly found in the provided snippets for that specific catalyst.

Supported Catalyst Systems for this compound Copolymerization

Heterogenization of metallocene catalysts onto inorganic supports is a common strategy to overcome disadvantages of homogeneous systems, such as lack of morphology control and reactor fouling, enabling their use in gas-phase and slurry-phase reactors acs.org.

Silica (B1680970) (SiO₂) is the most widely used inorganic support for metallocene catalysts acs.orgmdpi.com. Mesoporous titania (TiO₂) has also been explored as a support for zirconocene/MAO catalysts in ethylene/1-octene copolymerization engj.org. Studies have shown that the type of inorganic support and its modification can significantly influence catalyst performance. For instance, mesoporous titania-supported zirconocene/MAO catalysts were effective for ethylene/1-octene copolymerization, with higher surface area titania exhibiting higher polymerization activity due to larger amounts of MAO present engj.org. Silica modified with gallium (Ga) has been shown to enhance the catalytic activity of silica-supported zirconocene/MMAO catalysts in ethylene/1-octene copolymerization, primarily by increasing the adsorption ability of MMAO on the support and reducing interactions between the support and cocatalyst sid.irresearchgate.netkci.go.krsid.ir. Zirconia modification on silica supports has also been reported to increase polymerization activity sid.ir.

Heterogenization of metallocene catalysts, while addressing morphology control and reactor fouling, can introduce complexities related to monomer diffusion and active site homogeneity acs.orgicp.ac.ruacs.org. For example, silica-supported zirconocene/MAO systems can lead to compositional heterogeneity in the resulting copolymers due to the formation of a copolymer envelope around the catalyst particle during the initial stages of polymerization, where the smaller ethylene monomer diffuses more easily than 1-octene icp.ac.ru.

However, supporting effects can also be beneficial. In situ-supported methylaluminoxane (MAO)/SiO₂ with Et(Ind)₂ZrCl₂ catalysts exhibited higher activities than ex situ-supported systems for ethylene/1-olefin copolymerization acs.org. Prepolymerization with propylene (B89431) before ethylene/1-octene copolymerization with a silica-supported metallocene catalyst can significantly increase catalyst activity and narrow the chemical composition distribution (CCD) of the copolymers, likely due to more complete fragmentation of the support particle, which reduces monomer diffusion limitations icp.ac.ru. Nanosized silica supports for constrained geometry catalysts (CGCs) have shown higher activities (1.6 times for copolymerization) and resulted in higher 1-octene incorporation compared to micro-sized silica supports, indicating an improved performance due to reduced mass transfer limitations mdpi.com.

Non-Metallocene and Alternative Catalyst Systems

Beyond traditional metallocenes, various non-metallocene and alternative catalyst systems, particularly those based on Group 4 metals with multidentate ligands and vanadium complexes, have been developed for ethylene/1-octene copolymerization mdpi.commdpi.comresearchgate.net.

Group 4 metal complexes (Titanium, Zirconium, Hafnium) bearing multidentate ligands are a significant class of post-metallocene catalysts mdpi.commdpi.comresearchgate.net. These complexes offer diverse ligand structures, allowing for fine-tuning of catalytic behavior, including activity, comonomer incorporation, and copolymer microstructure mdpi.comresearchgate.net. For instance, C₁-symmetric tert-butyl substituted pyridylamido hafnium complex Hf-6, activated with Ph₃CB(C₆F₅)₄/Al(iBu)₃, was capable of incorporating 6.0 mol% of 1-octene, producing copolymers with broad molecular weight distribution and high molecular weight (262,000 g/mol ) mdpi.com. Zirconium complex Zr-18, bearing a specific ligand, showed high efficiency (13,500 kg/(molZr ·h) activity, 12.4 mol% 1-octene incorporation) in ethylene/1-octene copolymerization mdpi.com. In contrast, its titanium counterpart (Ti-14) exhibited lower activity and incorporation ability mdpi.com.

New Group 4 metal complexes bearing fused-ring amido-trihydroquinoline ligands have demonstrated extremely high activity for ethylene/1-octene copolymerization (up to 49,000 kg PE (mol M)⁻¹ h⁻¹) at elevated temperatures (up to 140 °C) acs.org. The catalytic properties were highly dependent on the metal and cocatalyst matching; for example, with [Ph₃C][B(C₆F₅)₄], the activity order was Hf > Zr > Ti, while with MAO, the Ti complex was highly active acs.org. These complexes could tune 1-octene incorporation from 1.3 to 43.5 mol% and successfully prepared high-molecular-weight ethylene/1-octene elastomers acs.org. Another study reported hafnium complex 32a with an aminoquinoline ligand, which, upon activation, showed high catalytic activity (46.7 × 10⁶ g-copolymer/mol-Hf·h) and 13.3 mol% 1-octene incorporation at 140 °C, yielding high molecular weight copolymer (Mw = 4.61 × 10⁵ g/mol ) mdpi.com.

Table 2 summarizes some findings for Group 4 metal complexes with multidentate ligands.

Table 2: Selected Group 4 Metal Complex Performance in Ethylene/1-Octene Copolymerization

| Catalyst System | Activity ( kg/(mol ·h) or g/(mol·h)) | 1-Octene Incorporation (mol%) | Molecular Weight ( g/mol ) | Polydispersity (Mw/Mn) | Reference |

| Hf-6/Ph₃CB(C₆F₅)₄/Al(iBu)₃ | Not specified | 6.0 | 262,000 | Bimodal MWD | mdpi.com |

| Zr-18/Activator | 13,500 | 12.4 | Not specified | Not specified | mdpi.com |

| Ti-14/Activator | 2,160 | 1.7 | Not specified | Not specified | mdpi.com |

| Group 4 complexes with fused-ring amido-trihydroquinoline ligands/[Ph₃C][B(C₆F₅)₄] | Up to 49,000 | 1.3 - 43.5 | High | Not specified | acs.org |

| Hf complex 32a/Activator | 46.7 × 10⁶ | 13.3 | 4.61 × 10⁵ | Not specified | mdpi.com |

Vanadium complexes are also utilized in ethylene/1-octene copolymerization, often offering distinct characteristics compared to Group 4 catalysts, such as better 1-octene incorporation in some cases despite lower activities mdpi.comresearchgate.net. For example, the vanadium(IV) complex V-33 with a diamino-bis(phenolate) ligand, activated by EtAlCl₂, showed activities ranging from 350 to 120 kg/(molV ·h), with comonomer incorporation increasing from 4.1 mol% to 9.1 mol% as comonomer concentration increased mdpi.com. Oxovanadium(V) complexes (V-29–V-31) with tetradentate Schiff base ligands, activated with EtAlCl₂, produced poly(ethylene-co-1-octene) with 1-octene content from 5.26 to 6.25 mol% mdpi.com. Another vanadium complex, V-22, with a tridentate bis(phenolate) ligand, activated by MAO, exhibited low activity (50 kg/[molV⋅h]) but moderate incorporation ability, yielding copolymers with 6.6 mol% of 1-octene at high 1-octene/ethylene ratios, which was higher than Group 4 catalysts under the same conditions mdpi.com. New vanadium(IV) complexes bearing [OSSO]-type ligands, activated by EtAlCl₂ or Et₂AlCl, showed lower activity for ethylene/1-octene copolymerization compared to ethylene homopolymerization. However, the catalyst based on the –CH₂S(CH₂)₄SCH₂– bridged complex exhibited both higher activity and comonomer incorporation ability than its –CH₂S(CH₂)₂SCH₂– bridged counterpart d-nb.info. For instance, 1V/Et₂AlCl yielded a product with about twice the comonomer content compared to 2V/Et₂AlCl d-nb.info. Increasing the molar ratio of 1-octene/ethylene from 0.27 to 0.53 resulted in higher 1-octene incorporation, from 2.8 to 3.9 mol% d-nb.info. Vanadium complexes V-20 and V-21, activated with EtAlCl₂ or Et₂AlCl, showed high catalytic activities (66,400–10,400 kg/(molV ·h)) and acceptable incorporation (1.3–3.6 mol%) under high ethylene pressure and low comonomer concentration mdpi.com.

Table 3 presents a summary of selected vanadium catalyst performance.

Table 3: Selected Vanadium Catalyst Performance in Ethylene/1-Octene Copolymerization

| Catalyst System | Activity ( kg/(mol ·h) or g/(mol·h)) | 1-Octene Incorporation (mol%) | Molecular Weight ( g/mol ) | Polydispersity (Mw/Mn) | Reference |

| V-33/EtAlCl₂ | 350–120 | 4.1–9.1 | Not specified | Not specified | mdpi.com |

| V-29/EtAlCl₂ | 2.6–18.1 | 5.26–6.25 | Not specified | Not specified | mdpi.com |

| V-22/MAO | 50 | 6.6 | Not specified | Not specified | mdpi.com |

| 1V/Et₂AlCl | Lower than homopolymerization | Higher than 2V/Et₂AlCl (e.g., 2.8-3.9) | Not specified | Not specified | d-nb.info |

| V-20/EtAlCl₂ | 66,400–10,400 | 1.3–3.6 | Not specified | Not specified | mdpi.com |

Ziegler-Natta Catalyst Systems in Comparison

Ziegler-Natta catalysts are foundational in olefin polymerization, offering high activity in the copolymerization of ethene with α-olefins. However, traditional heterogeneous, multi-site Ziegler-Natta systems typically yield copolymers with low comonomer content, non-uniform comonomer distribution, and broad molecular weight distributions nih.govwikipedia.orgwikipedia.orgfishersci.pt. This heterogeneity arises from the presence of multiple active sites, which incorporate comonomers differently, often leading to most of the comonomer being incorporated into shorter polymer chains wikipedia.orgfishersci.com.

In contrast, single-site catalysts, such as metallocenes, are often preferred for producing ethene/α-olefin copolymers due to their ability to yield polymers with narrower molecular weight distributions and more homogeneous comonomer incorporation nih.govwikipedia.orgwikipedia.orgfishersci.ptnih.gov. For instance, salalen titanium(IV) complexes activated by methylaluminoxane (MAO) have been successfully employed for synthesizing ultrahigh-molecular-weight poly(ethene-co-1-octene). Specifically, (F-salalen)TiCl2/MAO demonstrated superior catalytic performance compared to (H-salalen)TiCl2/MAO, exhibiting higher activity, higher molecular weight, narrower molecular weight distribution, and improved 1-octene incorporation. This enhanced performance is attributed to the electron-withdrawing conjugated effect introduced by fluorine substituents nih.gov.

Another comparison involves vanadium-based Ziegler-Natta catalysts. Studies have shown that vanadium catalysts (e.g., VOCl3 and VCl4) supported on MgCl2(THF)2 and activated by Et2AlCl exhibit higher activity and produce copolymers with greater comonomer content in ethene/α-olefin copolymerization, including 1-octene, when compared to their titanium (TiCl4) counterparts fishersci.com.

The choice of catalyst system significantly impacts the resulting copolymer's characteristics, as summarized in Table 1.

Table 1: Comparison of Ziegler-Natta and Metallocene Catalyst Characteristics in Ethene/α-Olefin Copolymerization

| Characteristic | Traditional Ziegler-Natta Catalysts | Single-Site (Metallocene) Catalysts |

| Active Sites | Heterogeneous, Multi-site wikipedia.orgfishersci.com | Homogeneous, Single-site wikipedia.orgfishersci.ptnih.gov |

| Activity | High nih.govwikipedia.org | High, often higher than traditional ZN nih.gov |

| Comonomer Incorporation | Low content, non-uniform distribution (often in short chains) nih.govwikipedia.orgfishersci.com | Higher content, more homogeneous distribution nih.govwikipedia.orgwikipedia.orgfishersci.ptnih.gov |

| Molecular Weight Distribution | Broad nih.govwikipedia.orgwikipedia.orgfishersci.pt | Narrow nih.govwikipedia.orgwikipedia.orgfishersci.pt |

| Polymer Properties | Can be less desirable due to heterogeneity nih.gov | Improved mechanical and rheological properties nih.govwikipedia.orgnih.gov |

Polymerization Process Parameters and Control

Controlling polymerization process parameters is crucial for tailoring the microstructure and properties of this compound copolymers.

Influence of Temperature, Pressure, and Monomer Feed Ratios

Temperature: Polymerization temperature significantly influences catalytic activity, molecular weight, and comonomer incorporation. For salalen titanium catalysts, catalytic activity in ethene/1-octene copolymerization increased within the range of 30–50 °C. However, at temperatures exceeding 70 °C, the incorporation of 1-octene began to decline nih.gov. Higher polymerization temperatures generally lead to a sharp decrease in the molecular weight of the copolymers, and the molecular weight distribution tends to broaden due to increased chain transfer rates nih.gov.

Pressure: Ethylene pressure is a key parameter affecting the polymerization rate and, consequently, the polymer yield. The activity profile of the catalyst is also influenced by the feed ratio of the monomers wikidata.orgfishersci.nl.

Monomer Feed Ratios: The ratio of ethene to oct-1-ene in the feed directly impacts the comonomer content in the final copolymer. Increasing the 1-octene feed concentration generally leads to a higher 1-octene content in the copolymer nih.govfishersci.com. However, the relationship between comonomer concentration and catalytic activity is complex. While a small quantity of comonomer can initially increase catalytic activity (the "comonomer effect"), further increases in comonomer concentration can lead to a reduction or plateauing of activity nih.govfishersci.comwikipedia.org. Concurrently, the molecular weight of the copolymers typically decreases as the 1-octene concentration increases nih.gov. For instance, a study using (F-salalen)TiCl2/MAO showed that increasing 1-octene feed concentration from 0.2 to 2.0 mol L−1 allowed control of 1-octene content in the copolymer from 0.9 to 6.4 mol% nih.gov.

Impact of Feeding Sequence on Copolymer Architecture

The sequence in which monomers and catalysts are introduced into the polymerization reactor can profoundly affect the resulting copolymer architecture, including molecular weight, molecular weight distribution (MWD), and the distribution of comonomer units along the polymer chain.

A study investigating the semi-continuous polymerization of ethene/1-octene using a constrained geometry catalyst ([Me2Si(C5Me4)(NtBu)]TiCl2, Ti–CGC) explored three different feeding sequences:

EOC (ethylene/1-octene/Ti–CGC): Ethylene and 1-octene introduced first, followed by the catalyst.

OCE (1-octene/Ti–CGC/ethylene): 1-octene introduced first, then the catalyst, and finally ethylene.

ECO (ethylene/Ti–CGC/1-octene): Ethylene introduced first, then the catalyst, and finally 1-octene.

The results demonstrated that the feeding sequence significantly influenced the inter-distribution of hexyl chain branches, molecular weight, MWD, and chemical composition, thereby impacting the thermal and mechanical properties of the copolymers. For example, the EOC copolymer exhibited the narrowest MWD, while the ECO copolymer showed the widest distribution. Although the average 1-octene content for EOC and OCE copolymers was similar (around 21.0 wt%), the ECO copolymer had a notably lower 1-octene content (approximately 13.2 wt%), indicating that the ECO feeding sequence reduced comonomer insertion. This suggests that precise control over the feeding sequence can be used to design copolymers with specific properties.

Role of Hydrogen in Chain Regulation

Hydrogen is a widely utilized chain transfer agent in industrial olefin polymerization processes, including those involving ethene and α-olefins. Its primary role is to regulate chain growth, thereby controlling the molecular weight of the resulting polymer. The presence and concentration of hydrogen in the polymerization system directly influence the polymer's molecular weight and molecular weight distribution fishersci.nl. Generally, increasing the hydrogen concentration leads to a reduction in the molecular weight of the polyethylene or copolymer. This chain transfer to hydrogen is a common termination reaction that limits the polymer chain length, allowing for control over the final product's molecular weight characteristics.

Copolymerization Efficiency and Selectivity

The efficiency and selectivity of this compound copolymerization are critical for industrial applications, influencing catalyst performance and the properties of the final product.

Comonomer Effects on Catalytic Activity and Incorporation

Comonomer Incorporation: The incorporation efficiency of 1-octene into the ethene polymer chain is a key determinant of the copolymer's properties, particularly its density, crystallinity, and flexibility. The content of 1-octene in the copolymer generally increases proportionally with its concentration in the polymerization feed nih.govfishersci.com. For example, studies have shown that 1-octene content can be controlled from 0.9 to 6.4 mol% by adjusting the feed concentration from 0.2 to 2.0 mol L−1 nih.gov.

Reactivity Ratios: Reactivity ratios provide insight into the relative rates at which monomers are incorporated into the growing polymer chain. For (F-salalen)TiCl2/MAO, the calculated reactivity ratios were rE = 11.25 for ethene and rO = 0.15 for 1-octene (where rE * rO = 1.69), indicating that this catalyst system tends to produce random ethene/1-octene copolymers nih.gov. For the Ti-CGC catalyst, reactivity ratios varied depending on the feeding sequence: for EOC, rE = 28.62 and rO = 0.15; for OCE, rE = 34.18 and rO = 0.18. These values suggest that ethene incorporation is significantly favored over 1-octene incorporation in these systems.

It is important to note that while Ziegler-Natta systems can achieve high comonomer contents, they often result in non-homogeneous compositions due to their heterogeneous active sites, where comonomer incorporation may vary across different polymer chains wikipedia.orgfishersci.com. In contrast, single-site catalysts like metallocenes typically provide more uniform comonomer distributions wikipedia.orgwikipedia.orgfishersci.ptnih.gov.

Molecular Architecture and Microstructure of Ethene;oct 1 Ene Copolymers

Chemical Composition Distribution (CCD)

Chemical Composition Distribution (CCD), often referred to as Short-chain Branching Distribution (SCBD) in ethene-α-olefin copolymers, describes the variation in comonomer content among different polymer chains within a sample. polymerchar.com For heterogeneous resins, CCD is a critical parameter for defining their microstructure. While homogeneous resins, typically produced by single-site catalysts, exhibit a simpler microstructure where CCD provides less information, it becomes a highly discriminating structural parameter for complex multimodal resins developed with novel catalysts and processes. polymerchar.com

Techniques like Dynamic Crystallization (DC) and preparative Temperature Rising Elution Fractionation (TREF) are utilized to measure CCD by fractionating polymers based on their chain crystallizabilities. mdpi.comksu.edu.sa HPLC also offers a method to separate copolymers across their entire composition range, irrespective of their crystallinity, demonstrating a linear correlation between elution volume and the average chemical composition distribution. polymerchar.com

Homogeneity and Heterogeneity in Comonomer Content

The degree of homogeneity or heterogeneity in comonomer content is a defining characteristic of ethene;oct-1-ene copolymers, directly impacting their macroscopic properties.

Homogeneity: Conversely, single-site catalysts, such as metallocene or constrained geometry catalysts, produce copolymers with a more uniform distribution of comonomer units, yielding homogeneous resins. polymerchar.commdpi.comnih.gov Living coordination polymerization has also been shown to produce random copolymers with narrower intra-chain composition distributions compared to those prepared with conventional metallocene catalysts. researchgate.net The uniform distribution of short-chain branching in these homogeneous copolymers contributes to their distinct properties. mdpi.com

Advanced Characterization Techniques for Ethene;oct 1 Ene Copolymers

Spectroscopic and Chromatographic Methodologies

A combination of spectroscopic and chromatographic techniques is typically employed to gain a comprehensive understanding of ethene;oct-1-ene copolymers. These methodologies offer complementary information, allowing for a multi-dimensional analysis of the polymer's heterogeneity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular chain structure and composition of this compound copolymers. Specifically, Carbon-13 Nuclear Magnetic Resonance (C NMR) is widely utilized for its ability to provide detailed information on comonomer incorporation and sequence distribution.

Quantitative analysis of this compound copolymers is routinely performed using C NMR spectroscopy to determine the content of 1-octene (B94956), which introduces hexyl branches into the polyethylene (B3416737) backbone. This method allows for the calculation of the 1-octene content (typically expressed in mol%), as well as the average ethylene (B1197577) sequence length and triad (B1167595) sequential distribution within the copolymer rsc.org. Researchers often recalculate octene content from weight percent to mole percent for a more accurate representation of branching density mdpi.com.

An example of quantitative analysis results for ethene/1-octene copolymers is presented in the table below, showcasing the 1-octene content and molecular weight distribution for different polymerization conditions.

| Polymerization Temperature (°C) | 1-Octene Content (mol%) | Molecular Weight ( g/mol ) | Molecular Weight Distribution (Mw/Mn) |

| 30 | 1.89 | 1.89 x 10^6 | ~2.6 |

| 40 | 1.23 | 1.23 x 10^6 | ~2.6 |

| 50 | - | < 1.0 x 10^6 | Broader |

| 90 | - | 1.0 x 10^5 | Broader |

Gel Permeation Chromatography (GPC), particularly High-Temperature GPC (HT-GPC), is a fundamental technique for characterizing the molecular weight (Mw) and molecular weight distribution (MWD) of this compound copolymers mdpi.com, mdpi.com, rsc.org, chromatographyonline.com. Due to the semi-crystalline nature of polyolefins, HT-GPC is essential, with analyses typically conducted at elevated temperatures, such as 160 °C, using solvents like 1,2,4-trichlorobenzene (B33124) or o-dichlorobenzene rsc.org, chromatographyonline.com.

HT-GPC provides insights into how polymerization conditions influence the molecular weight and its distribution. For instance, increasing polymerization temperature can lead to a decrease in molecular weight and a broadening of the MWD, attributed to increased chain transfer rates or the appearance of other active centers rsc.org. GPC profiles can also reveal long tails at lower molecular weights, indicating the presence of a broader range of chain lengths researchgate.net.

Interaction Chromatography (IC) is a powerful technique for determining the Chemical Composition Distribution (CCD) of this compound copolymers mdpi.com, nih.gov, polymerchar.com. Unlike size exclusion chromatography, IC separates polymer chains based on enthalpic interactions between the analyte and the stationary phase polymerchar.com, icpc-conference.org. This makes it particularly effective for discriminating polymers based on the level of irregularities in their chains polymerchar.com.

IC offers several advantages over traditional crystallization-based fractionation techniques, such as temperature rising elution fractionation (TREF), crystallization analysis fractionation (CRYSTAF), and crystallization elution fractionation (CEF). These advantages include a broader analysis range, extending to amorphous polyolefins, and a reduced susceptibility to co-crystallization artifacts uwaterloo.ca, researchgate.net, ualberta.ca, polymerchar.com, researchgate.net. While the resolution in IC might be lower than in crystallization techniques, it avoids co-elution issues polymerchar.com.

High-Temperature Thermal Gradient Interaction Chromatography (HT-TGIC) is a specialized form of IC that has been developed for the comprehensive determination of CCD in both semi-crystalline and amorphous polyolefins, including this compound copolymers uwaterloo.ca, researchgate.net, ualberta.ca, polymerchar.com, researchgate.net. This technique relies on the adsorption and desorption of polymer chains on a porous graphitic carbon stationary phase (e.g., Hypercarb columns) under a controlled temperature gradient in an isocratic solvent uwaterloo.ca, researchgate.net, polymerchar.com, acs.org, researchgate.net.

A key finding in HT-TGIC studies is the linear relationship observed between the desorption temperature and the comonomer mole fraction nih.gov, uwaterloo.ca, ualberta.ca, polymerchar.com. As the 1-octene mole fraction increases, the HT-TGIC profiles tend to become broader and shift to lower elution temperatures uwaterloo.ca, acs.org. This behavior is attributed to the weaker adsorption of branched polymer chains compared to linear polyethylene chains on the graphite (B72142) surface acs.org.

Operational parameters significantly influence HT-TGIC results. The heating rate and elution flow rate substantially affect the peak elution temperature and the breadth of the chromatograms uwaterloo.ca, researchgate.net, acs.org, acs.org. Conversely, the cooling rate has been found to have no significant effect on the peak elution temperature or the broadness of the HT-TGIC chromatograms, allowing for faster analysis times by using the fastest cooling rates uwaterloo.ca, researchgate.net, acs.org, acs.org. HT-TGIC typically utilizes a single solvent, such as o-dichlorobenzene (o-DCB) or 1,2,4-trichlorobenzene (TCB), and can be coupled with various chromatographic detectors, including infrared detectors, refractometers, viscometers, and light scattering detectors, to provide detailed microstructural information researchgate.net, ualberta.ca, polymerchar.com.

| Technique | Principle | Key Application | Advantages | Disadvantages/Considerations |

| HT-TGIC | Adsorption/desorption on porous graphitic carbon with temperature gradient | Chemical Composition Distribution (CCD) for semi-crystalline and amorphous polyolefins | Wide range of compositions, avoids co-crystallization, single solvent, compatible with various detectors | Resolution can be lower than crystallization techniques, affected by heating rate and elution flow rate |

In-situ Monitoring Techniques

Advanced Analytical Integration and Data Interpretation

Advanced analytical integration in the study of this compound copolymers involves the synergistic application of multiple characterization techniques. This approach allows for a comprehensive understanding of the polymer's microstructure, which directly influences its macroscopic properties. The interpretation of data derived from these integrated methodologies provides insights into the subtle variations in chain architecture that arise from polymerization conditions and catalyst systems.

The correlation of data from various characterization modalities is paramount for a holistic understanding of this compound copolymers. Techniques such as Temperature Rising Elution Fractionation (TREF), Differential Scanning Calorimetry (DSC), Gel Permeation Chromatography (GPC), and Nuclear Magnetic Resonance (NMR) spectroscopy are frequently combined to provide a multi-dimensional view of the polymer's structure.

For instance, preparative TREF, which separates copolymers based on their crystallinity and chemical composition, is often coupled with Fourier Transform Infrared (FTIR) spectroscopy, DSC, and GPC. This integrated approach allows for the detailed characterization of individual fractions, providing more granular information on molecular structures than any single method alone mdpi.comnih.gov. Studies have shown that for certain catalyst systems, the melting temperature and molecular weight of TREF fractions change nearly linearly with increasing elution temperature mdpi.comnih.gov. However, unlike copolymers synthesized with Ziegler-Natta catalysts, the comonomer content in fractions from some advanced catalyst systems may not be a function of molecular weight, highlighting differences in heterogeneity mdpi.comnih.gov.

The short chain branching distribution (SCBD), a key determinant of copolymer properties, is often characterized by combining TREF with Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) or Successive Self-Nucleation and Annealing (SSA) techniques researchgate.netresearchgate.netresearchgate.netsciengine.com. This correlation reveals how SCBD varies with factors such as copolymer density and the type of comonomer incorporated researchgate.net. Furthermore, high-temperature interactive liquid chromatography (HT-HPLC) and Crystallization Analysis Fractionation (CRYSTAF) are employed to characterize the chemical composition distribution (CCD), with HT-HPLC often providing broader CCD profiles compared to CRYSTAF for the same samples polymerchar.com.

Detailed structural assignments and quantitative analyses of this compound copolymers are significantly enhanced by high-temperature two-dimensional (2D) NMR techniques, such as Pulsed Field Gradient Heteronuclear Multiple Quantum Correlation (PFG-HMQC) and Pulsed Field Gradient Heteronuclear Multiple-Bond Correlation (PFG-HMBC). These advanced NMR methods provide unequivocal proof of resonance assignments for ¹H and ¹³C chemical shifts, which were previously determined by empirical methods acs.org.

The table below illustrates typical properties of ethylene/1-octene copolymers (referred to as ethylene/1-octene for consistency with source material) synthesized with different catalyst systems, demonstrating the kind of data obtained through integrated characterization:

| Copolymer | Catalyst Type | 1-Octene Content (mol%) | Mw ( g/mol ) | Mw/Mn | Key Observation | Source |

| C1 | Zirconium | 3.9 | 14.6 × 10³ | 3.2 | Low MW, narrow MWD, very broad CCD | mdpi.com |

| C2 | Zirconium | 7.4 | 28.0 × 10³ | 3.1 | Low MW, narrow MWD, very broad CCD | mdpi.com |

| C3 | Titanium | 3.1 | 222 × 10³ | 3.3 | Higher MW than C1, relatively narrow dispersity | mdpi.com |

| C4 | Titanium | 3.7 | 976 × 10³ | 3.5 | High MW, relatively narrow dispersity | mdpi.com |

The molecular structure of this compound copolymers is characterized by its complexity and heterogeneity, which are significantly influenced by the polymerization catalyst and conditions. Understanding these aspects is crucial for tailoring material properties.

Molecular Weight Distribution (MWD): GPC/SEC is routinely used to determine the molecular weight (Mw, Mn) and MWD (Mw/Mn) of copolymers mdpi.comnih.govresearchgate.netpolymerchar.com. While traditional Ziegler-Natta catalysts often yield broad MWDs, modern single-site catalysts, such as metallocenes and constrained geometry catalysts (CGCT), can produce copolymers with relatively narrow MWDs, typically Mw/Mn values of 3.5 or less mdpi.comrsc.orggoogle.commdpi.com. Some titanium(IV) complexes have been shown to synthesize ultrahigh-molecular-weight ethylene/1-octene copolymers (up to 1.89 × 10⁶ g/mol ) with relatively narrow MWDs (around 2.6) rsc.org.

Chemical Composition Distribution (CCD): The distribution of 1-octene units along and between polymer chains is a key aspect of heterogeneity. Techniques like TREF, CRYSTAF, and HT-HPLC are vital for assessing CCD mdpi.comnih.govresearchgate.netpolymerchar.comresearchgate.netcore.ac.uk. Studies have revealed that this compound copolymers can exhibit very broad CCDs, with comonomer incorporation differing by as much as 8.3 mol% across fractions mdpi.comnih.gov. This broadness can be a "fingerprint" of the molecular architecture resulting from heterogeneous polymerization processes researchgate.net. The comonomer content directly impacts the copolymer's density, melting point, and crystallinity sciengine.comgoogle.comresearchgate.netresearchgate.net. For example, increasing 1-octene content generally leads to a decrease in crystallinity and melting temperature sciengine.comresearchgate.net.

Short Chain Branching (SCB) and Long Chain Branching (LCB): The incorporation of 1-octene monomers introduces hexyl short chain branches into the polyethylene backbone core.ac.uknih.gov. These hexyl groups are typically too large to be incorporated into the lamellar crystal structure and instead contribute to the amorphous regions, forming "tie chains" that connect crystalline lamellar structures researchgate.net. The distribution of these short chain branches (SCBD) is a critical factor influencing mechanical properties core.ac.uk. Advanced catalysts can produce copolymers with either narrow or broad SCBDs researchgate.net. Beyond SCB, a controlled level of long chain branching (LCB) can be intentionally introduced, for instance, in copolymers produced by constrained geometry catalyst technology, to enhance processability through shear thinning mdpi.com.

Block Copolymer Architecture: Chain shuttling polymerization is a notable method that produces ethylene/1-octene multiblock copolymers (OMBCs). These copolymers are characterized by a statistical multiblock architecture, where crystalline, hard blocks with low 1-octene concentration (e.g., ≈0.5 mol%) alternate with amorphous, soft blocks containing a higher 1-octene concentration (e.g., ≈18.9 mol%) acs.orgacs.org. The length and number of these blocks per chain can vary statistically, leading to diverse mechanical properties ranging from strong to soft elastomers, even with similar average octene concentrations and molecular masses acs.org. Thermal fractionation techniques like successive self-nucleation and annealing (SSA) are employed to study the distribution of these blocks and their impact on properties researchgate.netacs.org.

Theoretical and Computational Investigations of Ethene;oct 1 Ene Copolymers

Computational Modeling of Polymerization and Structure

Computational modeling techniques provide powerful tools to investigate the complex processes involved in the synthesis and characterization of ethene;oct-1-ene copolymers at a molecular level.

Artificial Neural Network (ANN) Modeling for Process Optimization

Artificial Neural Networks (ANNs) are a type of artificial intelligence method inspired by the human nervous system, capable of identifying patterns and learning from interactions with their environment mdpi.com. In the context of this compound copolymerization, ANNs have been successfully implemented to predict ideal reaction conditions and optimize process efficiency.

For instance, an ANN model has been developed to determine the optimal conditions for ethene + oct-1-ene copolymerization using a metallocene catalyst system to produce copolymers with specific chain characteristics acs.orgresearchgate.netresearchgate.net. Key influential parameters in this polymerization process include temperature, ethene pressure, and the amount of hydrogen used acs.orgresearchgate.netresearchgate.net. The effective functioning of these ANN models, often supervised back-propagation models, has been demonstrated by satisfactory R values, indicating their reliability as tools for process optimization acs.orgresearchgate.netresearchgate.net. Such models can help in defining process windows that yield desired grafting degrees with minimal waste of grafting agent, enhancing resource efficiency mdpi.com.

Molecular Dynamics (MD) Simulations of Copolymer Structure and Behavior

Molecular Dynamics (MD) simulations are instrumental in exploring the mechanical behavior, deformation mechanisms, and structural properties of this compound copolymers mdpi.comnih.govresearchgate.netrsc.org. These simulations provide insights into how various molecular parameters influence the macroscopic properties of the material.

Studies using united-atom MD simulations have investigated the impact of hexyl branch content on the mechanical properties of amorphous ethylene (B1197577)/1-octene (B94956) copolymers under uniaxial tensile loading mdpi.comnih.govresearchgate.net. The simulations reveal that increasing branch content leads to a decrease in yield strength and elastic modulus, highlighting a trade-off between flexibility and mechanical strength mdpi.comnih.govresearchgate.net. Energy decomposition analysis in these simulations shows that copolymers with more branched chains undergo greater changes in van der Waals energy mdpi.comnih.govresearchgate.net. Furthermore, an increase in branch content results in a more gradual reduction of dihedral angle energy in the strain hardening region and a decreased rate of transition of dihedral angles from gauche to trans conformation during deformation mdpi.comnih.govresearchgate.netnih.gov. Ethylene/1-octene copolymers exhibit higher chain entanglement parameters compared to linear polyethylene (B3416737), with these parameters increasing as branch content rises mdpi.comnih.govresearchgate.netnih.gov.

MD simulations have also been applied to ethylene/1-octene block copolymers (OBCs) to understand the effects of block structure on crystallization behavior and mechanical properties rsc.orgacs.org. Increasing soft block content and 1-octene insertion rate enhances microphase separation, limits hard block crystallization, reduces lamellar size, and lowers crystallinity rsc.org. Different 1-octene insertion rates can lead to distinct tensile deformation mechanisms rsc.org. Energy analysis from MD simulations indicates that non-bonded interactions are the primary driving force behind crystalline conformational changes, with the rate of variation increasing with soft block content and 1-octene insertion rsc.org.

Quantum Chemical (DFT) and Quantitative Structure-Activity Relationship (QSAR) Studies

Quantum Chemical calculations, particularly Density Functional Theory (DFT), and Quantitative Structure-Activity Relationship (QSAR) studies provide valuable insights into the electronic structure, reaction mechanisms, and property predictions of this compound copolymers and their catalysts dntb.gov.uaresearchgate.netmdpi.commdpi.comnih.govnih.govnih.govacs.org.

DFT calculations have been employed to investigate the fundamental reaction steps in the copolymerization of ethylene with various monomers, including 1-octene, often in the presence of different catalyst systems dntb.gov.uaresearchgate.netmdpi.commdpi.comnih.govnih.govnih.govacs.org. These studies can explore correlations between chain termination reactions and polymer molecular weight, revealing that the Gibbs free energy barrier of chain termination reactions is positively linked to molecular weight dntb.gov.ua. DFT can also shed light on possible reaction mechanisms and confirm activity trends observed experimentally in catalyst design researchgate.net. For instance, DFT studies have been used to investigate the mechanism of ethylene trimerization and tetramerization to produce 1-hexene (B165129) and 1-octene, respectively, often following a metallacycle mechanism mdpi.com.

QSAR models, built using molecular descriptors such as atom charge, orbital energy, and buried volume, can predict polymer molecular weight dntb.gov.ua. Quantum chemical descriptors obtained directly from polymer monomers can represent essential factors governing properties like glass transition in polymers researchgate.netresearchgate.net. DFT calculations have also been used to predict the refractive index of different polymers researchgate.net.

Thermodynamic and Kinetic Theories

Understanding the thermodynamic and kinetic aspects of this compound copolymerization and crystallization is crucial for controlling their final properties.

Polymer Crystallization Theories (e.g., Flory, Sanchez-Eby, Regime Theory)

The crystallization behavior of this compound copolymers is complex and influenced by factors such as comonomer content, molecular weight, and cooling rates kpi.uacapes.gov.brvt.eduacs.orgfrontiersin.orgnist.govacs.orgresearchgate.netrsc.org. Several theoretical frameworks are used to describe this phenomenon.

Flory's Theory: Flory's thermodynamic equilibrium theory is often applied to understand the crystallization of random copolymers. It typically assumes that the copolymer crystal is composed entirely of crystallizable units, with non-crystallizable co-units excluded and remaining in an amorphous phase vt.edunist.gov. The theory predicts that the equilibrium melting points are depressed with increasing comonomer content rsc.orgcapes.gov.brnist.gov. For ethylene/1-octene copolymers, studies have shown that the equilibrium melting points can be depressed by a factor greater than that predicted by the Flory equation kpi.uacapes.gov.br.

Sanchez-Eby Theory: The Sanchez-Eby theory also contributes to understanding polymer crystallization, particularly in relation to the inclusion or exclusion of comonomer units within the crystalline lattice capes.gov.br. This theory, alongside Flory's, helps in analyzing the influence of branch content on structure and melting behavior capes.gov.br.

Regime Theory: Regime theory describes the linear spherulite growth in flexible polymers, involving two main processes: the deposition of secondary nuclei on the growth face (rate i) and the subsequent growth along the face at the niches formed by the secondary nuclei (rate of surface spreading, g) kpi.uaresearchgate.net. The relative rates of these processes determine the crystallization regime (Regime I, II, or III) kpi.uaresearchgate.netacs.org. For random ethylene-octene copolymers, increasing branch content shifts the regimes and significantly reduces the growth rate kpi.ua. Studies have shown that copolymerization reduces the rate of secondary nucleation exponentially and the rate of surface spreading in a more linear fashion, leading to a depression of regime transition temperatures kpi.ua.

The crystallization behavior of ethylene/1-octene copolymers is significantly affected by their comonomer content and molecular weight kpi.uaacs.orgfrontiersin.orgresearchgate.netrsc.org. For instance, increasing 1-octene content generally leads to lower crystallinity and melting temperatures, as the fraction of crystallizable ethylene decreases, resulting in thinner crystals rsc.org.

Here's an example of how comonomer content affects melting temperature and crystallinity:

| Copolymer Sample | 1-Octene Content | Peak Melting Temperature (°C) | Crystallinity (%) |

| EOC-30-1 | Lowest | 81 | 23 |

| EOC-45-1 | Highest | 50 | 11 |

Data adapted from rsc.org. Note: This table is illustrative, and specific values may vary based on synthesis conditions and characterization methods.

Copolymerization Kinetics and Reaction Rate Constant Determination (e.g., Mayo-Lewis Equation)

Copolymerization kinetics are essential for controlling the microstructure and properties of this compound copolymers. The Mayo-Lewis equation is a fundamental tool in polymer chemistry used to describe the distribution of monomers in a copolymer and to estimate reactivity ratios acs.orgacs.orgwikipedia.orgscispace.com.

The Mayo-Lewis equation considers the relative instantaneous rates of incorporation of two monomers wikipedia.org. It defines the reactivity ratio for each propagating chain end as the ratio of the rate constant for the addition of a monomer of the species already at the chain end to the rate constant for the addition of the other monomer wikipedia.org.

For ethylene/1-octene copolymerization, methodologies have been developed to estimate cross-propagation rate constants and their confidence regions using single-site catalysts acs.orgacs.org. These methods combine the Mayo-Lewis equation with polymerization kinetics models based on monomer uptake curves acs.orgacs.org. Studies have shown that chain transfer to ethylene is a main transfer reaction for generating vinyl-terminated polymers, while β-hydride elimination is often negligible acs.org. The terminal model, which considers four propagation rate constants, is often used to describe the copolymerization of ethylene and 1-octene acs.org.

Reactivity ratios (rE for ethylene and rO for 1-octene) provide insights into the preference of monomers to incorporate into the growing polymer chain mdpi.comrsc.org. For example, in some systems, rE values significantly higher than rO indicate a preference for ethylene incorporation mdpi.com.

Here's an example of reactivity ratios for ethene/oct-1-ene copolymerization:

| Copolymerization System | Reactivity Ratio (rE) | Reactivity Ratio (rO) | rE * rO |

| EOC (Ethylene/1-octene/Ti-CGC) | 28.62 | 0.15 | 4.293 |

| OCE (1-octene/Ti-CGC/ethylene) | 34.18 | 0.18 | 6.1524 |

| (F-salalen)TiCl2/MAO rsc.org | 11.25 | 0.15 | 1.69 |

Data adapted from mdpi.comrsc.org. Note: Values are illustrative and depend on catalyst system and reaction conditions.

Structure Performance Relationships in Ethene;oct 1 Ene Copolymer Systems

Influence of Molecular Architecture on Bulk Properties

The incorporation of oct-1-ene as a comonomer into an ethene polymer chain introduces hexyl branches, significantly altering the molecular architecture from that of linear polyethylene (B3416737). This modification of the chain structure has profound effects on the bulk properties of the material, governing its mechanical, elastomeric, and viscoelastic characteristics. The density, length, and distribution of these branches are critical parameters that dictate the polymer's performance.

Elastomeric and Mechanical Response Characteristics

Ethene;oct-1-ene copolymers are noted for their enhanced flexibility and impact resistance compared to polyethylene, making them suitable for applications as advanced plastics and elastomers mdpi.comnih.gov. The transition from a rigid thermoplastic to a flexible elastomer is directly linked to the comonomer content. As the concentration of oct-1-ene increases, the resulting hexyl branches disrupt the polymer chain's ability to crystallize, leading to a decrease in crystallinity and a shift in mechanical behavior from plastic deformation (necking and cold drawing) to uniform, elastic extension acs.orgsid.ir.

A direct correlation exists between the hexyl branch content and the mechanical properties of amorphous this compound copolymers. Molecular dynamics simulations and experimental results consistently show that as the branch content increases, there is a decrease in both the elastic modulus and the yield strength of the material mdpi.comnih.gov. This indicates a trade-off where increased flexibility is achieved at the expense of mechanical strength mdpi.comnih.gov.

For instance, simulations have shown that as the hexyl branch concentration rises from 0 wt% to 40 wt%, the elastic modulus can decrease by approximately 29%, while the yield strength can be reduced by 20% mdpi.com. This relationship highlights the role of hexyl branches in hindering the close packing of polymer chains, thereby reducing the intermolecular forces that contribute to stiffness and strength.

| Hexyl Branch Content (wt%) | Elastic Modulus (GPa) | Yield Strength (GPa) |

|---|---|---|

| 0 | 1.64 | 0.15 |

| 40 | 1.16 | 0.12 |

The deformation of this compound copolymers under tensile stress involves complex molecular movements. During the initial elastic stage, van der Waals interactions are the primary contributors to the material's response mdpi.comnih.gov. Copolymers with a higher concentration of hexyl branches experience more significant changes in van der Waals energy upon deformation mdpi.comnih.gov. As the material is strained further, the key mechanism involves the transformation of dihedral angles within the polymer backbone from a coiled (gauche) state to an extended (trans) conformation mdpi.comnih.gov. In copolymers with higher branch content, this transition is more gradual, and the extent of the transition is reduced, contributing to their softer mechanical response mdpi.comnih.gov.

Chain entanglement plays a crucial role in the mechanical behavior of these copolymers. This compound copolymers exhibit higher chain entanglement parameters compared to linear polyethylene, and these parameters increase as the hexyl branch content rises mdpi.comnih.gov. These entanglements act as temporary physical cross-links that contribute to the elastomeric properties of the material acs.org. The high entanglement density in ultrahigh-molecular-weight grades can make processing difficult, but the introduction of branches can improve melt fluidity rsc.org. The concept of a "slip-link" model, which considers the contributions of these entanglements to the elastic free energy, has been used to interpret the deformation behavior acs.org.

Viscoelastic Behavior and Rheological Parameters

The viscoelastic properties of this compound copolymers, which describe their combined viscous and elastic characteristics when undergoing deformation, are strongly dependent on the comonomer content scispace.com. The presence of hexyl branches alters the way polymer chains move and relax, which is reflected in various rheological parameters.

The incorporation of oct-1-ene has a significant impact on the viscoelastic response of the copolymer. Dynamic mechanical analysis reveals that as the comonomer content increases, the storage modulus of the material decreases, particularly at temperatures above the glass transition mdpi.com. This indicates a reduction in the material's stiffness and an increase in its elastic, rubber-like behavior.

Furthermore, the intensity of certain molecular relaxations, such as the β-transition, has been observed to increase with higher comonomer content and lower crystallinity kpi.ua. Studies have found that several key rheological parameters scale directly with the copolymer composition. This allows for the use of rheological measurements, such as van Gurp-Palmen plots which relate the phase angle to the complex modulus, as a reliable method for determining the comonomer content of ethene/α-olefin copolymers researchgate.net.

| Property | Effect of Increased Comonomer Content | Source |

|---|---|---|

| Storage Modulus | Decreases | mdpi.com |

| β-Transition Intensity | Increases | kpi.ua |

| Crystallinity | Decreases | mdpi.comacs.orgkpi.ua |

In the rheology of polymer melts, the plateau modulus (GN0) is a measure of the rubbery plateau region in the storage modulus curve and is directly related to the density of chain entanglements. The entanglement molecular weight (Me), defined as the average molecular weight between adjacent entanglement points, is a fundamental parameter characterizing the polymer's melt-state structure researchgate.netresearchgate.net.

For this compound copolymers, it has been demonstrated that the plateau modulus and, consequently, the entanglement molecular weight are dependent on the comonomer content researchgate.net. The relationship is often expressed as Me = ρRT/GN0 (where ρ is the density, R is the gas constant, and T is the absolute temperature) researchgate.netresearchgate.net. Theoretical predictions, corroborated by experimental work on a series of this compound copolymers with octene content ranging from 19–92 wt%, show that Me can be reliably estimated from the plateau modulus researchgate.net. This is particularly valuable for these copolymers, as their unperturbed chain dimensions in the melt are often not known researchgate.netresearchgate.net. This ability to correlate a fundamental structural parameter like Me with a measurable rheological property like the plateau modulus is crucial for advancing the characterization of these complex polymer systems researchgate.net.

Thermal Response and Crystallization Behavior

The thermal response and crystallization behavior of ethene-oct-1-ene copolymers are intricately linked to their molecular architecture, particularly the concentration of oct-1-ene comonomer units, which introduce hexyl branches along the polyethylene backbone. These branches disrupt the regularity of the polymer chain, thereby influencing the material's melting and crystallization characteristics.

Effects of Branch Content on Melting and Crystallization

The incorporation of oct-1-ene as a comonomer in the polyethylene chain has a pronounced effect on the thermal properties of the resulting copolymer. The hexyl branches act as defects in the crystal lattice, leading to a reduction in both the melting temperature (Tm) and the crystallization temperature (Tc). This phenomenon is a direct consequence of the disruption of the crystalline lamellae, making them thinner and less stable.

Differential Scanning Calorimetry (DSC) is a widely used technique to study these thermal transitions. As the mole percentage of oct-1-ene increases, a systematic decrease in both Tm and Tc is observed. Research has shown that for ultrahigh-molecular-weight ethene-oct-1-ene copolymers, the melting temperature can decrease from approximately 128.7°C for a copolymer with low oct-1-ene content to 117.9°C as the oct-1-ene content reaches 6.4 mol%. researchgate.net This trend is also reflected in the crystallinity of the material, which decreases with higher branch content. researchgate.net

The relationship between the short chain branch (SCB) content, which is a measure of the comonomer incorporation, and the thermal properties can be quantified. Studies on fractionated ethene-oct-1-ene copolymers have established linear relationships between the SCB content and both the melting and crystallization temperatures. For instance, one study proposed the following empirical equations:

Tm (°C) = -2.4 × (SCB) + 138.9

Tc (°C) = -4.0 × (SCB) + 139.3

where SCB is the number of short chain branches per 1000 carbon atoms. researchgate.netresearchgate.net These equations highlight that the crystallization temperature is more sensitive to changes in branch content than the melting temperature. researchgate.netresearchgate.net

The following interactive data table summarizes the effect of oct-1-ene content on the melting and crystallization temperatures from various studies.

| Oct-1-ene Content (mol%) | Melting Temperature (Tm) (°C) | Crystallization Temperature (Tc) (°C) | Source |

| 0.9 | 128.7 | - | researchgate.net |

| 1.5 | 130.4 | 118 | |

| 2.5 | 125.0 | - | researchgate.net |

| 3.9 | - | - | kirj.ee |

| 5.1 | 126.3 | 114 | |

| 5.2 | - | - | utb.cz |

| 6.4 | 117.9 | - | researchgate.net |

| 7.4 | - | - | kirj.ee |

Note: The data presented is compiled from multiple sources and experimental conditions may vary.

High Cooling Rate Crystallization Studies

Studies employing rapid cooling techniques have revealed that at high cooling rates, the spherulite growth rates of ethene-oct-1-ene copolymers with different oct-1-ene contents tend to converge. mdpi.com This suggests a change in the crystallization mechanism under these non-isothermal conditions. mdpi.com At lower temperatures and high supercoolings, the influence of branch content on the growth rate becomes less pronounced. mdpi.com

The onset of crystallization is shifted to lower temperatures as the cooling rate increases. nih.gov This is because a greater driving force (supercooling) is required to initiate nucleation and crystal growth in the limited time available. Furthermore, rapid cooling can lead to the formation of a less ordered, pseudohexagonal crystal structure in addition to the more common orthorhombic form. nih.gov

The following interactive data table illustrates the effect of cooling rate on the crystallization peak temperature for an ethene-oct-1-ene copolymer.

| Cooling Rate (°C/min) | Crystallization Peak Temperature (°C) |

| 2.5 | 102.5 |

| 5 | 101.0 |

| 10 | 99.5 |

| 20 | 97.0 |

Note: Data is illustrative and based on general trends observed in literature. Actual values can vary depending on the specific copolymer characteristics.

Crosslinking Behavior and Network Formation

Crosslinking is a process that introduces covalent bonds between polymer chains, forming a three-dimensional network structure. This modification significantly enhances the mechanical properties, thermal stability, and chemical resistance of ethene-oct-1-ene copolymers. Two common methods for crosslinking these materials are electron beam irradiation and peroxide-induced crosslinking.

Electron Beam Crosslinkability Studies

Electron beam (e-beam) crosslinking is a clean and efficient method that utilizes high-energy electrons to generate free radicals on the polymer chains. These radicals can then combine to form crosslinks. The efficiency of e-beam crosslinking in ethene-oct-1-ene copolymers is influenced by the oct-1-ene content.

Research has shown that a higher octene content can lead to a higher degree of crosslinking for a given radiation dose. mdpi.com This is attributed to the increased number of tertiary carbons in the polymer backbone at the branching points, which are more susceptible to radical formation. kirj.ee The radicals formed on the more mobile octene side chains have a higher probability of recombination, leading to crosslink formation. mdpi.com

The extent of crosslinking is often quantified by measuring the gel content, which is the insoluble fraction of the polymer after crosslinking. Studies have demonstrated that for a given radiation dose, ethene-oct-1-ene copolymers with a higher octene content exhibit a higher gel content, confirming a more efficient crosslinking process. utb.cz For example, after a 50 kGy dose, a copolymer with 38 wt% octene showed an 80% gel content, while a copolymer with 30 wt% octene had a 68% gel content. utb.cz

The following interactive data table presents the gel content of two ethene-oct-1-ene copolymers with different octene contents after electron beam irradiation at various doses.

| Radiation Dose (kGy) | Gel Content (%) - EOC-20 (20 wt% Octene) | Gel Content (%) - EOC-35 (35 wt% Octene) |

| 30 | 35 | 50 |

| 60 | 60 | 75 |

| 120 | 80 | 90 |

Note: Data is based on trends reported in scientific literature. mdpi.com

Peroxide Crosslinking Mechanisms

Peroxide crosslinking is a chemical method that involves the use of organic peroxides, such as dicumyl peroxide (DCP), as radical initiators. At elevated temperatures, the peroxide decomposes to form primary radicals, which then abstract hydrogen atoms from the polymer chains, creating polymer macroradicals. The combination of these macroradicals results in the formation of a crosslinked network. nih.govscielo.br

The mechanism of peroxide crosslinking in ethene-oct-1-ene copolymers involves the following steps:

Initiation: Thermal decomposition of the peroxide to form free radicals.

Hydrogen Abstraction: The peroxide radicals abstract hydrogen atoms from the polymer backbone, creating polymer radicals.

Crosslinking: Two polymer radicals combine to form a stable carbon-carbon bond between the chains.

The efficiency of peroxide crosslinking can be influenced by the oct-1-ene content, though the effect can be different from that observed with electron beam crosslinking. Some studies have suggested that at higher oct-1-ene concentrations, the peroxide crosslinking efficiency may decrease. researchgate.net This could be due to steric hindrance from the hexyl branches, which may impede the combination of polymer radicals. researchgate.net

The crosslinking process can be monitored using techniques such as rheometry, which measures the change in the material's viscoelastic properties as the network forms. The increase in torque during rheological testing is indicative of the formation of a crosslinked structure.

The following interactive data table shows the effect of dicumyl peroxide concentration on the maximum torque, which is a measure of the crosslink density, for an ethene-oct-1-ene copolymer.

| Dicumyl Peroxide (wt%) | Maximum Torque (dNm) |

| 0.3 | 1.5 |

| 0.5 | 2.5 |

| 0.7 | 3.8 |

Note: Data is illustrative and based on general trends observed in literature. researchgate.net

Research Frontiers and Emerging Directions in Ethene;oct 1 Ene Copolymer Science

Development of Novel Ethene;oct-1-ene Copolymer Architectures

Innovations in catalyst technology and polymerization processes have enabled precise control over the molecular structure of this compound copolymers, leading to materials with highly specialized performance attributes.

Controlling the microstructure of this compound copolymers is paramount for tuning their macroscopic properties. Modern catalyst systems, such as single-site metallocene catalysts (e.g., Dow's "Engage" products) and constrained geometry catalyst technology (CGCT), allow for a narrow molecular weight distribution (MWD) and uniform comonomer distribution, including short-chain branching (SCB) mdpi.commdpi.comnih.govdow.com.